molecular formula C10H10BNO2 B1375761 (5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid CAS No. 1189372-89-1

(5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid

Cat. No.: B1375761
CAS No.: 1189372-89-1
M. Wt: 187 g/mol
InChI Key: ZSAAVBWXCOPIJO-UHFFFAOYSA-N
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Description

(5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid is a boronic acid derivative with a unique structure that includes a pyridine ring substituted with a cyclopropylethynyl group

Scientific Research Applications

(5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

While the specific mechanism of action for CPEB is not mentioned in the search results, boronic acids have been used in various biological applications such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems .

Future Directions

The future directions of CPEB and similar boronic acid derivatives are promising. The interest in these compounds, mainly boronic acids, has been growing, especially after the discovery of the drug bortezomib . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

Biochemical Analysis

Biochemical Properties

(5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with enzymes such as proteases and kinases, as well as proteins involved in signal transduction pathways. The nature of these interactions often involves the formation of reversible covalent bonds with active site residues, leading to enzyme inhibition or modulation of protein function. This compound’s ability to form stable complexes with biomolecules makes it a valuable tool in biochemical research .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, this compound can inhibit specific kinases, leading to changes in downstream signaling events that regulate cell proliferation, differentiation, and apoptosis. Additionally, this compound has been shown to impact metabolic pathways by altering the activity of enzymes involved in glycolysis and oxidative phosphorylation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, leading to their inhibition or activation. This binding often involves the formation of reversible covalent bonds with nucleophilic residues such as serine, threonine, or cysteine. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to hydrolysis or oxidation. Long-term exposure to this compound can lead to sustained changes in cellular metabolism and gene expression, which may have implications for its use in therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and apoptosis. Threshold effects have been observed, where a certain dosage level is required to achieve significant biochemical modulation without causing adverse effects. These findings highlight the importance of dosage optimization in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can inhibit key enzymes in glycolysis and the tricarboxylic acid cycle, leading to changes in metabolite levels and energy production. Additionally, this compound can affect the activity of enzymes involved in lipid metabolism, resulting in alterations in lipid synthesis and degradation. These interactions underscore the compound’s potential as a modulator of metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid typically involves the coupling of a pyridine derivative with a cyclopropylethynyl group. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyridine with a cyclopropylethynylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient, making it suitable for both laboratory and industrial-scale production.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as those used in laboratory settings. The scalability of the Suzuki-Miyaura coupling reaction allows for the efficient production of this compound in large quantities. The reaction is typically carried out in a solvent such as toluene or ethanol, with careful control of temperature and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid is unique due to the presence of the cyclopropylethynyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with molecular targets, such as in the development of selective enzyme inhibitors and molecular probes.

Properties

IUPAC Name

[5-(2-cyclopropylethynyl)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BNO2/c13-11(14)10-5-9(6-12-7-10)4-3-8-1-2-8/h5-8,13-14H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSAAVBWXCOPIJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)C#CC2CC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40745029
Record name [5-(Cyclopropylethynyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189372-89-1
Record name [5-(Cyclopropylethynyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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